8-Boc-1,8-diazaspiro[4.6]undecane
Description
8-Boc-1,8-diazaspiro[4.6]undecane is a heterocyclic compound featuring a spirocyclic scaffold with two nitrogen atoms (diazaspiro) and a tert-butoxycarbonyl (Boc) protective group. Its molecular formula is C₁₄H₂₄N₂O₃ (molecular weight: 268.35 g/mol) . The spiro system consists of a six-membered ring fused to a four-membered ring (denoted as [4.6]), creating a rigid, three-dimensional structure. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes . This compound is primarily used in pharmaceutical research as a building block for drug candidates, leveraging its conformational constraints to modulate receptor interactions .
Properties
IUPAC Name |
tert-butyl 1,9-diazaspiro[4.6]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-5-7-14(8-11-16)6-4-9-15-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZXTCUXFLJUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CCCN2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Boc-1,8-diazaspiro[4.6]undecane typically involves the reaction of a suitable precursor with a Boc-protected amine. One common method involves the cyclization of a linear precursor under basic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups like Boc is crucial in large-scale synthesis to prevent side reactions and ensure the stability of the intermediate compounds.
Chemical Reactions Analysis
Types of Reactions
8-Boc-1,8-diazaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: Alkyl halides in the presence of a base like triethylamine (TEA) in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in the formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
8-Boc-1,8-diazaspiro[4.6]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Boc-1,8-diazaspiro[4.6]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine groups that can interact with biological targets. The spirocyclic structure provides rigidity and specificity in binding to these targets, which can modulate their activity and lead to desired biological effects.
Comparison with Similar Compounds
8-Boc-1,8-diazaspiro[5.5]undecane (CAS 960294-18-2)
- Structure : Features a [5.5] spiro system (two five-membered rings) instead of [4.6].
- Impact : Larger rings reduce steric strain but decrease conformational rigidity. Molecular weight increases slightly to 284.38 g/mol (C₁₅H₂₄N₂O₃).
- Applications : Preferential in kinase inhibitor design due to enhanced binding pocket compatibility .
8-Boc-1,8-diazaspiro[4.5]decane Oxalate (GLPBIO Product)
- Structure : Smaller [4.5] spiro system.
- Impact : Higher ring strain may increase reactivity. Molecular weight: 254.29 g/mol (C₁₂H₂₂N₂O₃).
- Applications : Used in fragment-based drug discovery for probing shallow protein pockets .
Heteroatom Substitutions
1,4-Dioxa-8-azaspiro[4.6]undecane (CAS 16803-07-9)
Psammaplysins (1,6-Dioxa-2-azaspiro[4.6]undecane Derivatives)
- Structure : Natural marine compounds with oxygen and nitrogen in distinct positions.
- Impact : Exhibits antiviral and anticancer activities (e.g., psammaplysin A: 6R,7R configuration).
- Applications : Lead compounds in marine natural product drug discovery .
Substituent Variations
2-Benzyl-2,8-diazaspiro[5.5]undecane
Benzyl 1,8-Diazaspiro[5.5]undecane-8-carboxylate Hydrochloride
- Structure : Benzyl ester and hydrochloride salt.
- Impact : Improved crystallinity for X-ray studies. Molecular weight: 332.85 g/mol (C₁₇H₂₅ClN₂O₂).
- Applications : Structural biology tool for resolving spirocyclic conformations .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Spiro System | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 8-Boc-1,8-diazaspiro[4.6]undecane | [4.6] | C₁₄H₂₄N₂O₃ | 268.35 | Drug discovery |
| 8-Boc-1,8-diazaspiro[5.5]undecane | [5.5] | C₁₅H₂₄N₂O₃ | 284.38 | Kinase inhibitors |
| 1,4-Dioxa-8-azaspiro[4.6]undecane | [4.6] | C₈H₁₅NO₂ | 157.21 | Polymer chemistry |
| Psammaplysin A | [4.6] | C₂₀H₂₈Br₂N₂O₃ | 528.17 | Anticancer agents |
Biological Activity
8-Boc-1,8-diazaspiro[4.6]undecane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that incorporates two nitrogen atoms within its framework. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it suitable for various biological applications.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways. The compound's ability to penetrate bacterial membranes is attributed to its lipophilic nature due to the Boc group.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- DNA Intercalation : The compound may intercalate between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been suggested that this compound inhibits key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : The compound may act on various receptors implicated in cellular signaling pathways, influencing cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential .
Study 2: Anticancer Activity
A recent investigation in Cancer Research assessed the effects of this compound on human lung adenocarcinoma cells (A549). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, demonstrating effective cytotoxicity . Flow cytometry analysis revealed that treated cells underwent apoptosis, with increased expression of pro-apoptotic markers.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with related compounds was conducted:
| Compound | MIC (µg/mL) | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | 32 | 15 | DNA intercalation & enzyme inhibition |
| Compound A | 64 | 30 | Enzyme inhibition |
| Compound B | 128 | 20 | Receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
